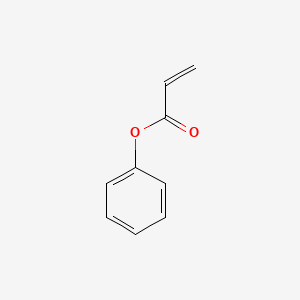

Phenyl acrylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

phenyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAQQYDMVSCOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28133-04-2 | |

| Record name | Poly(phenyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28133-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061328 | |

| Record name | Phenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-41-7 | |

| Record name | Phenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76Z7HU35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Phenyl Acrylate

Esterification Reactions

Esterification is the most fundamental process for the synthesis of phenyl acrylate (B77674). This section details the two predominant esterification strategies employed for its production.

Dehydration Reaction of Acrylic Acid with Phenolic Hydroxyl Group Compounds

The direct esterification of acrylic acid with phenol (B47542) represents a straightforward approach to phenyl acrylate synthesis. google.com This process is fundamentally a dehydration reaction where a molecule of water is eliminated. google.com However, the reaction equilibrium often favors the reverse reaction, hydrolysis, making efficient water removal and the use of appropriate catalysts critical for achieving high yields. google.com

A variety of catalytic systems have been developed to facilitate the direct esterification of acrylic acid.

Acid Catalysts : Strong acid catalysts are commonly employed to protonate the carbonyl oxygen of acrylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the phenol.

Sulfuric acid and p-toluenesulfonic acid are effective and frequently used catalysts for this process. epo.org The amount of catalyst typically ranges from 0.1 to 30% by weight based on the acrylic acid. epo.org

Polyphosphoric acid has also been used as a dehydrating agent and catalyst, though it has been reported to result in modest yields of around 55%. google.com

Metal Oxides : Heterogeneous catalysts, such as Al/Mg composite oxides, have shown efficacy in related esterification and ethoxylation reactions. researchgate.nettandfonline.com These materials, which can be prepared with varying Al/Mg molar ratios, can function as solid base catalysts. rsc.org While their primary reported use is in the ethoxylation of this compound, their catalytic properties in esterification suggest potential applicability. researchgate.nettandfonline.com Magnetic Mg-Al hydrotalcite, a type of layered double hydroxide (B78521), has also been noted as a catalyst in the synthesis of hydroxyethyl (B10761427) acrylate, a similar ester. google.com

Optimizing reaction conditions is crucial for maximizing the efficiency of the dehydration reaction and minimizing side reactions, particularly the polymerization of both the acrylic acid reactant and the this compound product.

Temperature : The reaction is typically conducted at elevated temperatures, specifically at least 110°C, to favor the forward reaction and facilitate the removal of water. google.comepo.org

Solvent : To shift the reaction equilibrium toward the product, the water formed during the reaction must be continuously removed. This is often achieved by using a solvent such as cyclohexane, which forms an azeotrope with water, allowing for its removal by azeotropic distillation.

Polymerization Inhibitors : Acrylic acid and its esters are highly susceptible to polymerization at the temperatures required for esterification. To prevent this, polymerization inhibitors are essential.

Commonly used inhibitors include hydroquinone or 4-methoxyphenol (MEHQ), typically added at concentrations of 0.1–0.5% by weight.

An alternative or supplementary method is the introduction of air (oxygen) into the reaction system, which can also effectively inhibit radical polymerization. epo.org

Reducing Agents : To mitigate oxidative side reactions that can occur at high temperatures, a reducing agent like ascorbic acid may be added to the reaction mixture.

Achieving a high yield of this compound via direct esterification is dependent on the successful integration of the aforementioned catalysts and conditions. A key strategy is the efficient removal of water to drive the reaction to completion. For instance, using p-toluenesulfonic acid as a catalyst with appropriate water removal can result in yields of approximately 65%. google.com The unreacted starting materials and the acid catalyst can be removed from the final product by washing with an aqueous alkali solution, followed by distillation or recrystallization to obtain pure this compound. epo.org

| Parameter | Details | Source(s) |

|---|---|---|

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, polyphosphoric acid | google.comepo.org |

| Temperature | ≥ 110°C | google.comepo.org |

| Solvent | Cyclohexane (for azeotropic water removal) | |

| Polymerization Inhibitor | Hydroquinone, 4-methoxyphenol, air/oxygen | epo.org |

| Reported Yield | ~65% (with p-toluenesulfonic acid) | google.com |

Reaction with Acryloyl Chloride and Phenol/Substituted Phenols

An alternative and often more efficient route to this compound involves the reaction of phenol or substituted phenols with acryloyl chloride. google.comontosight.ai This method avoids the issue of water removal as the byproduct is hydrogen chloride (HCl). mdpi.com The high reactivity of the acid chloride allows the reaction to proceed under milder conditions than direct esterification. google.com

The reaction between acryloyl chloride and phenol is typically facilitated by a catalyst or a base to neutralize the HCl byproduct.

Triethylamine (B128534) : This tertiary amine is commonly used as a base and catalyst. researchgate.net It reacts with the HCl generated during the esterification to form triethylammonium (B8662869) chloride, a salt that is easily removed from the reaction mixture. mdpi.com This neutralization effectively drives the reaction to completion. mdpi.com In a typical procedure, acryloyl chloride is added to a solution of phenol and triethylamine in a solvent like dichloromethane, yielding this compound in good yields (e.g., 76%). mdpi.com

Anhydrous Aluminum Chloride : As a Lewis acid, anhydrous aluminum chloride can catalyze the reaction by coordinating to the carbonyl oxygen of acryloyl chloride, further increasing its electrophilicity and making it more susceptible to attack by phenol. cdnsciencepub.com However, this method can sometimes lead to the formation of byproducts such as phenyl 3-chloropropionate. cdnsciencepub.com

Other Bases : Other bases such as sodium hydroxide (NaOH) and sodium carbonate can also be used to facilitate the reaction, often by deprotonating the phenol to form the more nucleophilic phenoxide ion. prepchem.comchemicalbook.com

| Catalyst/Base | Function | Typical Conditions | Source(s) |

|---|---|---|---|

| Triethylamine | HCl scavenger, drives equilibrium | Solvent: Dichloromethane, Room Temperature | mdpi.comresearchgate.net |

| Anhydrous Aluminum Chloride | Lewis acid catalyst, activates acryloyl chloride | Cooled reaction, followed by heating (~80°C) | cdnsciencepub.com |

| Sodium Hydroxide | Base, forms phenoxide ion | Used to maintain pH between 7 and 9 | prepchem.com |

By-product Formation and Separation (e.g., phenyl 3-chloropropionate)

In certain synthetic routes for this compound, the formation of by-products such as phenyl 3-chloropropionate is a notable occurrence. For instance, the reaction of phenol with acryloyl chloride can yield both this compound and phenyl 3-chloropropionate. grafiati.com Similarly, the esterification of phenols with 3-chloropropionyl chloride in a basic bi-phasic medium using a phase-transfer catalyst can produce phenyl acrylates, with residual phenyl 3-chloropropionate as a potential impurity. researchgate.net The presence of the chloro group in phenyl 3-chloropropionate makes it susceptible to hydrolysis, particularly under alkaline conditions, which necessitates anhydrous environments for storage.

The separation of this compound from by-products like phenyl 3-chloropropionate is crucial for obtaining a pure product. Techniques such as simple phase separation and evaporation of the organic phase are employed, especially when the reaction is conducted in a bi-phasic system. researchgate.net In one reported method, the residual phenyl 3-chloropropionate in the final product was less than 0.5%. researchgate.net

Direct Ethoxylation of this compound with Ethylene (B1197577) Oxide

The direct ethoxylation of this compound with ethylene oxide presents a pathway to synthesize ethylene glycol phenyl ether acrylate (EGPEA), a monomer with applications in various polymers. tandfonline.comresearchgate.net This one-pot synthesis is a more atom-economical alternative to traditional multi-step routes that produce stoichiometric by-products. tandfonline.comaiche.orgresearchgate.net

Catalyst Influence (e.g., Al/Mg composite oxide, potassium halides)

The choice of catalyst significantly influences the efficiency and selectivity of the direct ethoxylation of this compound.

Al/Mg Composite Oxide: Al/Mg composite oxides have been identified as effective catalysts for this reaction. tandfonline.comresearchgate.net The catalytic activity is highly dependent on the Al/Mg molar ratio, with an optimal ratio of 0.2 yielding the highest EGPEA yield in one study. scite.ai It is suggested that basic sites on the catalyst may favor the ethoxylation of this compound. scite.ai The mechanism likely involves the chemisorption of the ester onto the catalyst surface, where the ethoxylation reaction occurs. frontiersin.org

Potassium Halides: The addition of potassium halides as co-catalysts can promote the direct ethoxylation reaction. tandfonline.comresearchgate.net The promotional effect of potassium halides was observed to be in the reverse order of the electronegativity of the anionic ions. tandfonline.com Specifically, the use of potassium iodide (KI) as a co-catalyst with Al/Mg composite oxide resulted in an EGPEA yield of 54.2%. tandfonline.comresearchgate.net It is presumed that the potassium ion enhances the catalytic activity of the Al/Mg composite oxide and improves catalytic selectivity, leading to fewer by-products. tandfonline.com

Conversely, the presence of Lewis acids such as BF₃ and AlCl₃ has been found to decrease the catalytic activity. tandfonline.comresearchgate.net

One-Pot Synthetic Strategies

One-pot synthesis of EGPEA via direct ethoxylation of this compound offers a convenient and effective approach. tandfonline.com This strategy involves reacting this compound with ethylene oxide in the presence of a suitable catalyst, such as Al/Mg composite oxide, and a polymerization inhibitor in an autoclave under a nitrogen atmosphere. tandfonline.comresearchgate.net To prevent undesirable polymerization of the acrylate during the reaction, inhibitors like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) have been shown to be effective. tandfonline.com

Michael Addition Reactions Involving this compound

This compound can serve as a Michael acceptor in Michael addition reactions, a versatile method for forming carbon-nitrogen bonds. nih.gov

Aza-Michael Additions

The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene like this compound. nih.govresearchgate.net

Benzylamine (B48309) is a common nucleophile used in aza-Michael additions with acrylates. mdpi.comresearchgate.net The reaction of benzylamine with acrylate derivatives can be promoted by various means, including microwave irradiation and conventional heating, often in the presence of a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions. mdpi.comresearchgate.net The reaction conditions can influence the selectivity between 1,4-addition (aza-Michael) and 1,2-addition products. mdpi.com For instance, the aza-Michael addition of benzylamine to methyl 3-phenylacrylate under certain microwave conditions initially yielded only the 1,2-addition product, while changing to conventional heating in an oil bath led to the formation of both 1,4- and 1,2-addition products. mdpi.com

Catalytic Systems (e.g., DBU)

The synthesis and subsequent reactions of this compound and related acrylate esters are often facilitated by specific catalytic systems designed to enhance reaction rates and yields. Among these, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a potent organocatalyst. tandfonline.com DBU is a non-nucleophilic, sterically hindered amidine base that is highly effective in promoting various organic transformations under mild conditions. tandfonline.com

In the context of reactions involving acrylates, DBU primarily functions as a base to deprotonate a nucleophile or as a nucleophilic catalyst itself. For instance, in aza-Michael additions of amines to acrylates, DBU can effectively catalyze the reaction, leading to higher yields and shorter reaction times compared to uncatalyzed processes. mdpi.com The reaction mechanism often involves the N-acylation of DBU to generate a carbamate (B1207046) intermediate which then reacts to yield the final product. tandfonline.com Its utility is particularly notable in promoting reactions under solvent-free conditions, aligning with the principles of green chemistry. mdpi.commspmbeed.com The choice of DBU is often advantageous due to its commercial availability, ease of handling, and its ability to be recovered and reused. tandfonline.com

Reaction Conditions (e.g., microwave irradiation, solvent-free)

Modern synthetic strategies for this compound derivatives increasingly employ environmentally benign and efficient reaction conditions. Microwave (MW) irradiation and solvent-free (neat) reaction conditions are two such prominent techniques. cem.com

Microwave-assisted organic synthesis offers significant advantages, including dramatically reduced reaction times, increased product yields, and minimized side reactions. longdom.orgacs.org Reactions that might take several hours under conventional heating can often be completed in minutes using microwave irradiation. mdpi.com This rapid heating is applicable to both solution-phase and solvent-free reactions. cem.com

Solvent-free reactions, often performed by adsorbing reactants onto mineral oxides or simply mixing neat reagents, are a cornerstone of green chemistry. cem.com They reduce hazardous waste and can simplify product purification. mspmbeed.com The combination of microwave irradiation with solvent-free conditions has proven to be a particularly powerful approach for synthesizing acrylate derivatives. mdpi.comlongdom.org For example, the Knoevenagel condensation to form substituted acrylates has been successfully performed under solvent-free, microwave-irradiated conditions, resulting in high yields and short reaction times. longdom.org Similarly, aza-Michael additions to acrylates have been efficiently conducted using microwave heating without any solvent, highlighting the practicality of this method. mdpi.com

Table 1: Comparison of Reaction Conditions for Acrylate Synthesis

| Parameter | Conventional Heating | Microwave Irradiation (Solvent-Free) |

|---|---|---|

| Reaction Time | Hours to days mdpi.com | Minutes mdpi.com |

| Energy Consumption | High | Low |

| Solvent Use | Often requires solvents | None, reducing waste cem.com |

| Yields | Variable, often lower | Generally high mdpi.comlongdom.org |

| Work-up | Often requires extensive purification | Simplified procedure mspmbeed.com |

Regioselectivity and Diastereoselectivity

Selectivity is a critical aspect of chemical synthesis, dictating the formation of a specific isomer over others. masterorganicchemistry.com In reactions involving this compound, both regioselectivity (where on a molecule a reaction occurs) and diastereoselectivity (the preferential formation of one diastereomer) are important considerations.

Regioselectivity: Michael additions to this compound are inherently regioselective. The nucleophile selectively attacks the β-carbon of the α,β-unsaturated carbonyl system. This is due to the electronic properties of the acrylate, where the β-carbon is rendered electrophilic through conjugation with the carbonyl group. This predictable outcome is a cornerstone of its reactivity. masterorganicchemistry.com In more complex reactions, such as catalyzed C-H activation/dienylation, the choice of catalyst and directing groups can precisely control which constitutional isomer is formed. acs.org

Diastereoselectivity: When a reaction involving this compound creates one or more new stereocenters, the relative configuration of these centers becomes important. The diastereoselectivity of a reaction is influenced by factors such as the structure of the substrate, the catalyst, and the reaction conditions. masterorganicchemistry.comresearchgate.net For instance, in [2+2] photocycloadditions, the use of specific photocatalysts like quantum dots can lead to high diastereoselectivity, favoring the formation of syn products, an outcome not typically achieved with molecular catalysts. chemrxiv.org Similarly, in 1,3-dipolar cycloadditions, the presence of chiral auxiliaries on the acrylate can induce high levels of diastereoselectivity, although this can be influenced by the electronic nature of substituents on the phenyl ring and the polarity of the solvent. researchgate.net

Thia-Michael Additions

The thia-Michael addition, the conjugate addition of a thiol to an electron-deficient alkene like this compound, is a highly efficient and widely utilized "click" reaction for forming carbon-sulfur bonds. mdpi.comsrce.hr This reaction is known for its high yields, rapid rates, and tolerance to a wide range of functional groups, making it a powerful tool in materials science and organic synthesis. mdpi.comnsf.gov

Catalytic Systems (e.g., amines, phosphines)

Thia-Michael additions are typically accelerated by catalysts, which fall into two main classes: bases and nucleophiles. mdpi.com

Base Catalysis: Weak Brønsted bases, most commonly amines like triethylamine (TEA) or hexylamine, are frequently used. acs.orgresearchgate.net The mechanism involves the deprotonation of the thiol (R-SH) by the amine to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the β-carbon of the this compound. mdpi.comacs.org

Nucleophilic Catalysis: Lewis bases, particularly tertiary phosphines such as dimethylphenylphosphine (B1211355) (DMPP) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are often more effective catalysts. researchgate.netrsc.orgnih.gov The reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the acrylate's β-carbon, forming a zwitterionic intermediate. This intermediate is a strong base that deprotonates the thiol, generating the reactive thiolate and propagating the reaction. mdpi.com Phosphine-catalyzed reactions are generally much faster than amine-catalyzed ones, often reaching completion in minutes even at very low catalyst concentrations. nih.govacs.org

Table 2: Comparison of Catalysts for Thia-Michael Addition

| Catalyst Type | Examples | Mechanism | Relative Rate |

|---|---|---|---|

| Amines | Triethylamine (TEA), Hexylamine researchgate.net | Base-Catalysis mdpi.com | Moderate to Fast researchgate.net |

| Phosphines | DMPP, TCEP researchgate.net | Nucleophile-Initiation mdpi.com | Very Fast acs.org |

Influence of Substituents on Reaction Rate

The rate of the thia-Michael addition is significantly influenced by the electronic and steric properties of both the this compound (the Michael acceptor) and the thiol (the Michael donor).

On the Michael Acceptor (this compound): The reactivity of the acrylate is governed by the electrophilicity of its β-carbon. Electron-withdrawing groups on the phenyl ring increase the reaction rate by making the β-carbon more electron-deficient and better able to stabilize the negative charge in the transition state. mdpi.comnih.gov Conversely, electron-donating groups decrease the rate. The general reactivity order for Michael acceptors is vinyl sulfone > acrylate > acrylamide (B121943), reflecting the electron-deficiency of the double bond. mdpi.comresearchgate.net

Solvent Effects

The choice of solvent can have a pronounced effect on the kinetics of the thia-Michael addition. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to accelerate the reaction. mdpi.comnih.gov This rate enhancement is attributed to the ability of these solvents to stabilize the charged intermediates and transition states involved in the mechanism, particularly the thiolate anion. nih.gov By solvating the cation of the thiolate salt, they leave a "naked," more reactive thiolate anion, thereby increasing the rate of nucleophilic attack. In contrast, reactions in non-polar solvents or under neat conditions are generally slower. acs.orguchicago.edu

Carbon-Michael Additions

The Michael addition, a fundamental carbon-carbon bond-forming reaction, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net In the context of this compound, this reaction provides a versatile method for generating more complex molecular architectures.

Kinetic Studies and Rate Constant Determination

Kinetic data for Michael additions are often determined using techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, which allow for real-time monitoring of the reaction progress. researchgate.net For hetero-Michael additions involving thiols, pseudo-first-order conditions with an excess of the thiol are commonly employed to determine the observed rate constant (kₒₑₛ), from which the second-order rate constant (k₂) can be calculated using the equation: k₂ = kₒₑₛ/[thiol]. nih.gov It is crucial to note that reaction conditions such as solvent, temperature, and reagent concentrations significantly affect the rate constants, making direct comparisons valid only under identical conditions. nih.gov

Influence of Reactant Stoichiometry, Base Concentration, and Solvent

The rate and outcome of the Carbon-Michael addition are significantly influenced by several factors:

Reactant Stoichiometry: The molar ratio of the acrylate to the Michael donor can impact the observed reaction rate. In some cases, variations in the acrylate concentration can lead to complex kinetics, as the rate constant may reflect both the initial and subsequent addition reactions if the product can undergo further Michael additions. researchgate.net

Base Concentration: The concentration of the base catalyst directly affects the reaction rate. An increase in base concentration generally leads to a systematic increase in the observed rate constant. researchgate.net For example, in the reaction of ethyl acetoacetate (B1235776) and 2-ethylhexyl acrylate, increasing the concentration of the base K₂CO₃ from 1 mol% to 5 mol% resulted in a corresponding increase in the rate constant. researchgate.net

Solvent: The choice of solvent plays a critical role in the reaction kinetics. Polar protic solvents, such as methanol, can promote the aza-Michael addition of amines to acrylates by facilitating proton transfer. researchgate.net In contrast, non-polar solvents may slow down or even prevent the reaction. researchgate.net The presence of a solvent can significantly influence the observed rate constant in both DBU and potassium carbonate-catalyzed reactions. researchgate.net For instance, in some Michael reactions, non-hydroxylic solvents are preferred to avoid side reactions like alcoholysis or the retro-Michael reaction. researchgate.net

Diels-Alder Reactions with this compound Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings with a high degree of stereocontrol. scholarlypublishingcollective.orgmdpi.com this compound and its derivatives can serve as effective dienophiles in these reactions.

Intermolecular Cycloaddition with Cyclic Dienes (e.g., cyclopentadiene (B3395910), dihydropyridines)

The reaction of this compound derivatives with cyclic dienes like cyclopentadiene and dihydropyridines leads to the formation of bicyclic adducts. researchgate.netsciforum.netacs.org These reactions are often stereoselective, yielding a mixture of endo and exo isomers. scholarlypublishingcollective.org The use of Lewis acids can be necessary to facilitate cycloadditions with less reactive alkenes. acs.org

Stereoselectivity (endo/exo ratios)

The stereochemical outcome of the Diels-Alder reaction is a key consideration. The "endo rule" generally predicts that the endo isomer will be the major product under kinetic control. sciforum.net This preference is often attributed to secondary orbital interactions between the diene and the dienophile in the transition state. However, the endo/exo ratio can be influenced by several factors, including temperature, solvent, and steric effects. sciforum.net At higher temperatures, the reversible nature of the Diels-Alder reaction can lead to a thermodynamic mixture of products, which may favor the more stable exo isomer. sciforum.net

For example, the reaction of cyclopentadiene with methyl acrylate at room temperature yields an endo/exo ratio of approximately 3:1. sciforum.net In another instance, the Lewis acid-catalyzed Diels-Alder reaction of 5-(benzyloxymethyl)cyclopentadiene with an acrylate ester resulted in an 89% yield of the endo adduct and only a 7% yield of the exo adduct. nih.gov

| Diene | Dienophile | Conditions | endo:exo Ratio | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Methyl Acrylate | Room Temperature | ~3:1 | sciforum.net |

| 5-(Benzyloxymethyl)cyclopentadiene | Acrylate Ester | AlCl₃, -55 °C | 89:7 | nih.gov |

| Cyclopentadiene | Benzyl Acrylate | - | - | cardiff.ac.uk |

| N-Cbz-1,2-dihydropyridine | α-Amido Acrylates | - | Modulated by sterics | researchgate.net |

Influence of Substituents and Chiral Auxiliaries

Substituents on both the diene and the dienophile can significantly influence the stereoselectivity of the Diels-Alder reaction. google.com Steric hindrance can play a major role in determining the endo/exo ratio. researchgate.net

Chiral auxiliaries are often employed to induce facial selectivity in Diels-Alder reactions, leading to the formation of a specific enantiomer. These auxiliaries create a chiral environment around the dienophile, directing the approach of the diene to one face of the double bond. google.comwikipedia.org The stereoselectivity is often influenced by π-stacking interactions between the dienophile and the chiral auxiliary. google.com

Computational Studies of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of reactions involving acrylate derivatives. rsc.orgmdpi.com These studies provide critical insights into reaction pathways, transition state (TS) geometries, and the energies of intermediates, which are often difficult to determine experimentally. rsc.orgmdpi.com

For instance, the mechanism of the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Rauhut–Currier (RC) reaction between this compound and (E)-2-benzoyl-3-phenyl-acrylonitrile has been investigated using DFT calculations. rsc.org In the absence of a phenol promoter, the reaction is calculated to proceed through four steps: activation of this compound by DABCO, addition to the acrylonitrile (B1666552), a direct 1,3-hydrogen shift, and finally, liberation of the catalyst. rsc.org The calculations revealed that the 1,3-hydrogen shift represents the rate-limiting step, with a prohibitively high activation energy barrier of 42.2–46.0 kcal mol⁻¹, suggesting the pathway is kinetically unfavorable without a promoter. rsc.org

In the study of intermolecular Diels-Alder reactions involving acrylate dienophiles, computational methods are used to predict stereoselectivity. scholarlypublishingcollective.org By modeling the transition states for endo and exo approaches, researchers can calculate the respective free energies of activation. scholarlypublishingcollective.org For the reaction of 2-(methyl(phenyl)carbamoyl)acrylate with cyclopentadiene, DFT calculations at the B3LYP/6-31+G(d) level correctly predicted the endo product as the major isomer by showing its transition state to be lower in energy, which aligns with experimental observations. scholarlypublishingcollective.org Such computational protocols help provide a quantum-mechanical basis for observed selectivities and can be predictive for future synthetic designs. scholarlypublishingcollective.org

DFT has also been employed to study stereospecific free radical polymerization of related acrylamides, where model propagation reactions are used to understand the influence of factors like substituent bulkiness and solvent polarity on stereospecific addition modes. nih.gov These computational models have successfully reproduced experimental trends in stereospecificity. nih.gov

Catalysis (e.g., Lewis acids)

Lewis acids are effective catalysts in organic synthesis for creating carbon-carbon or carbon-nitrogen bonds by acting as electron pair acceptors to enhance a substrate's reactivity. rsc.orgrsc.orgwikipedia.org In reactions involving acrylate derivatives, Lewis acids can activate the system, facilitating subsequent transformations. rsc.orgrsc.org

A notable application is the one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides, which is efficiently catalyzed by Lewis acids to form novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives. rsc.orgrsc.org This process involves the construction of a C-N framework through a spiro annulation reaction. rsc.org While various Lewis acids can be used, bismuth(III) salts, particularly bismuth(III) triflate, have been highlighted as proficient catalysts for many organic transformations. rsc.org The use of Lewis acid catalysis in this context represents a novel approach for the synthesis of complex heterocyclic structures from phenylacrylate-like precursors. rsc.org

In the broader context of acrylate reactions, Lewis acids are known to catalyze various processes, including the Diels-Alder reaction. wikipedia.org By coordinating to the carbonyl oxygen of the acrylate, the Lewis acid makes the dienophile more electron-deficient, thereby accelerating the cycloaddition. wikipedia.org However, attempts to use Lewis acids like BF₃ and AlCl₃ to improve the direct esterification synthesis of ethylene glycol phenyl ether acrylate have been found to decrease catalytic activity. tandfonline.com

Computational studies have also pointed to the role of auxiliary compounds like Lewis acids in reducing high energy barriers associated with certain reaction steps, such as the β-hydride elimination from metallactones formed during the nickel/palladium-mediated synthesis of acrylates. ugent.be

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing complex cyclic and bicyclic systems, offering high regio- and stereoselectivity. acs.orgresearchgate.net The reaction involves a molecule containing both a diene and a dienophile, which are tethered together. researchgate.net

A relevant example is the domino reaction that proceeds through an intramolecular Diels-Alder cycloaddition of a styrene (B11656) moiety with a phenoxy-acrylate. researchgate.net The proposed mechanism involves the initial formation of methyl 3-(2-cinnamoylphenoxy)acrylate, which then undergoes an intramolecular [4+2] cycloaddition. researchgate.net This is followed by a ring-opening and an aromatization process to yield functionalized naphthalene (B1677914) derivatives. researchgate.net The hydroxyl group on the phenyl ring plays a crucial role in this transformation. researchgate.net

While direct examples involving a this compound tethered to a diene are specific, the principles are broadly applicable. The synthesis and cyclization of N-(cinnamyl and phenylpropargyl)cinnamamides and phenylpropiolamides further illustrate the utility of IMDA reactions in creating complex nitrogen-containing heterocyclic systems. acs.org The efficiency and stereochemical outcome of IMDA reactions are predictable, making them valuable in the synthesis of natural products and other complex molecular architectures. researchgate.net

Radical Reactions

Phenyl Radical Addition to Acrylates

The addition of phenyl radicals to the carbon-carbon double bond of acrylates is a fundamental process in radical polymerization and organic synthesis. rsc.orgscielo.br This addition reaction is typically a very fast process, with rate constants often in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. scielo.brscielo.br Phenyl radicals are highly reactive toward the vinyl bonds of acrylate monomers. rsc.org Density functional theory (DFT) analysis of the addition of a phenyl radical to methyl acrylate has indicated that the phenyl radical does not possess a significant nucleophilic or electrophilic character in this specific reaction. scielo.brscielo.br In many multi-step reaction sequences, such as those initiated by photoredox catalysis, the addition of the aryl radical to the unsaturated compound is the rate-determining step. scielo.brscielo.br

Kinetic Analysis and Rate Constants

The kinetics of phenyl radical addition to acrylates have been a subject of significant study. The rate constants for these additions are high, reflecting the radical's reactivity. For example, the addition of p-chlorophenyl radicals to α,β-unsaturated carbonyl compounds, a class that includes acrylates, proceeds with rate constants ranging from 1.77 × 10⁷ to 1.33 × 10⁸ M⁻¹s⁻¹. scielo.brscielo.br It has been noted that the addition of a phenyl radical to ethyl acrylate is about 10 times faster than its addition to allyl acetate (B1210297). scielo.br

The table below summarizes some reported rate constants for the addition of phenyl and related radicals to various acrylates and similar unsaturated compounds.

| Radical | Substrate | Rate Constant (k) / M⁻¹s⁻¹ |

| Phenyl Radical | Methyl Acrylate | 10⁷ to 10⁸ |

| p-Chlorophenyl Radical | α,β-Unsaturated Carbonyls | 1.77 × 10⁷ to 1.33 × 10⁸ |

| p-Nitrophenyl Radical | Allyl Methyl Sulfide | Adds 10.7 times faster than H-abstraction |

| p-Nitrophenyl Radical | Allyl Phenyl Sulfide | Adds 15.4 times faster than H-abstraction |

| Dimethylketyl Radical | n-Butylacrylate | 1.3 × 10⁷ |

| 2-Morpholino propan-2-yl Radical | n-Butylacrylate | 2.9 × 10⁷ |

| Data compiled from sources scielo.brscielo.bracs.org. |

Influence of Steric, Enthalpic, and Polar Effects

The rate and regioselectivity of radical additions to alkenes, including acrylates, are governed by a combination of steric, enthalpic, and polar effects. scielo.brcmu.edu

Polar Effects : Theoretical calculations have shown that the polar effect is often the key factor in these reactions. scielo.br A significant correlation has been found between calculated rate constants and the field effect of substituents on the phenyl radical. scielo.br Phenyl radicals bearing electron-withdrawing groups react faster. scielo.br This is consistent with a charge transfer contribution in the transition state that lowers the activation energy. psu.edu

Steric Effects : Steric hindrance can significantly influence the rate of addition. cmu.edupsu.edu Increased steric bulk at the carbon atom being attacked generally decreases the rate constant. psu.edu For example, substitution at the α-carbon of an enol acetate with alkyl groups was shown to decrease reaction rates, which correlated well with Taft and Charton steric parameters. scielo.br In the context of polymerization, geminal disubstitution near the radical center can enhance the rate of intramolecular processes due to steric effects. cmu.edu

Enthalpic Effects : Enthalpic factors relate to the relative strengths of the bonds being broken and formed. cmu.edu The stability of the resulting radical adduct plays a role. scielo.br For instance, in the addition of a phenyl radical to a substituted acetophenone, the newly formed radical is stabilized by both the phenyl and acetate groups. scielo.br However, in many cases, especially when strong polar effects are dominant, the stability of the incipient radical may not be the primary factor controlling the reaction rate. cmu.edu

Polymerization Science and Engineering of Phenyl Acrylate

Copolymerization of Phenyl Acrylate (B77674)

Copolymerization with Other Acrylates/Methacrylates

Phenyl acrylate (PA) can be copolymerized with a variety of other acrylic and methacrylic monomers to tailor the properties of the resulting polymer. The reactivity of each monomer in the copolymerization process is described by the monomer reactivity ratios (r₁ and r₂). These ratios are crucial for predicting the composition and microstructure of the copolymer chain.

Copolymers of phenyl alkyl acrylates and methacrylates are of interest for applications such as foldable intraocular lens (IOL) materials. koreascience.krkci.go.kr For example, the copolymerization of 2-phenylethyl acrylate (PEA) with 2-phenylethyl methacrylate (B99206) (PEMA) has been studied. koreascience.kr The reactivity ratios were found to be r₁(PEA) = 0.280 and r₂(PEMA) = 2.085, indicating that PEMA is significantly more reactive than PEA in this system. koreascience.kr This results in copolymers that are richer in PEMA units compared to the monomer feed composition. koreascience.kr

Similarly, the copolymerization of 4-benzyloxycarbonylthis compound (BCPA) with methyl methacrylate (MMA) has been investigated. tandfonline.com The reactivity ratios, determined by methods such as Fineman-Ross and Kelen-Tüdös, were r₁(BCPA) ≈ 0.61 and r₂(MMA) ≈ 1.73. tandfonline.com Again, the methacrylate monomer (MMA) is more reactive than the acrylate monomer (BCPA).

The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymerization behavior. For the PEA/PEMA system, r₁r₂ ≈ 0.58, and for the BCPA/MMA system, r₁r₂ ≈ 1.05. An r₁r₂ value close to 1 suggests a tendency towards ideal or random copolymerization.

The properties of the resulting copolymers, such as glass transition temperature (Tg) and thermal stability, are dependent on the composition. For instance, in BCPA/MMA copolymers, the Tg increases with a higher mole fraction of BCPA, while the thermal stability decreases with an increasing mole fraction of MMA. tandfonline.com In PEA/PEMA copolymers, the Tg increases with increasing PEMA content. koreascience.kr

This compound has also been used in controlled radical polymerization techniques to create block copolymers. For example, it has been used as the core-forming block in polymerization-induced self-assembly (PISA) formulations, copolymerized with monomers like dimethyl acrylamide (B121943) and acrylic acid to form well-defined nano-objects. rsc.orgresearchgate.net

Table of Reactivity Ratios for this compound and Related Copolymers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System/Method |

| 2-Phenylethyl Acrylate (PEA) | 2-Phenylethyl Methacrylate (PEMA) | 0.280 | 2.085 | Kelen-Tudos koreascience.kr |

| 4-Benzyloxycarbonylthis compound (BCPA) | Methyl Methacrylate (MMA) | 0.6085 | 1.7276 | Kelen-Tüdös tandfonline.com |

| 4-Chlorothis compound (CPA) | Methyl Acrylate (MA) | 0.64 | 0.13 | K-T method researchgate.net |

| 4-Cyanothis compound (CPA) | Methyl Methacrylate (MMA) | 2.562 | 0.487 | Kelen-Tudos researchgate.net |

| 2-Phenoxy-2-phenylethyl acrylate (PPEA) | 2-Phenylethyl acrylate (PEA) | rPEA > rPPEA | - | Graphical methods tandfonline.com |

Reactivity Ratios

The reactivity ratios of a monomer are crucial in copolymerization as they describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or a different monomer. These ratios, denoted as r₁ and r₂, determine the composition and microstructure of the resulting copolymer. For this compound and its derivatives, reactivity ratios have been determined for copolymerization with various comonomers, primarily through methods like Fineman-Ross (F-R) and Kelen-Tüdös (K-T). tandfonline.comjlu.edu.cn

For instance, in the copolymerization of 4-propanoylthis compound (PPA) (M₁) with methyl methacrylate (MMA) (M₂), the reactivity ratios were found to be r₁=0.5307 and r₂=1.4482 using the Kelen-Tüdös method. tandfonline.com These values indicate that a propagating chain ending in PPA prefers to add MMA, while a chain ending in MMA also shows a preference for adding another MMA monomer. Similarly, studies on other substituted phenyl acrylates provide insight into how different functional groups on the phenyl ring influence reactivity.

Table 1: Reactivity Ratios of this compound Derivatives with Comonomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | Method | r₁ | r₂ | Reference |

| 4-Propanoylthis compound (PPA) | Methyl Methacrylate (MMA) | Fineman-Ross | 0.5535 | 1.5428 | tandfonline.com |

| 4-Propanoylthis compound (PPA) | Methyl Methacrylate (MMA) | Kelen-Tüdös | 0.5307 | 1.4482 | tandfonline.com |

| p-Biphenyl methacrylate | Methyl Methacrylate (MMA) | Fineman-Ross | 1.70 | 0.065 | jlu.edu.cn |

| p-Biphenyl methacrylate | Methyl Methacrylate (MMA) | Kelen-Tüdös | 1.73 | 0.077 | jlu.edu.cn |

| 2,4-Dichlorophenylacrylate (2,4-DCPA) | Methyl Methacrylate (MMA) | Fineman-Ross | 0.45 | 0.38 | researchgate.net |

| 2,4-Dichlorophenylacrylate (2,4-DCPA) | Methyl Methacrylate (MMA) | Kelen-Tüdös | 0.49 | 0.35 | researchgate.net |

Block Copolymer Synthesis (e.g., Poly(this compound)-b-poly(diethyl acrylamide))

This compound is a valuable monomer for the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. These materials often exhibit unique properties arising from the microphase separation of the different blocks. A notable example is the synthesis of poly(this compound)-b-poly(diethyl acrylamide) (PPA-b-PDEAAm).

This block copolymer can be synthesized using controlled radical polymerization techniques, such as Nitroxide Mediated Polymerization (NMP). In a typical synthesis, a PPA homopolymer is first prepared using an initiator like NHS-BlocBuilder. acs.org This PPA macroinitiator is then chain-extended with diethyl acrylamide (DEAAm) to form the PPA-b-PDEAAm block copolymer. acs.org The resulting copolymer combines the properties of both blocks: the PDEAAm segment is thermo-responsive in aqueous solutions, while the PPA block is potentially UV-active due to the possibility of a photo-Fries rearrangement. acs.org The synthesis allows for the creation of "smart" materials that can respond to multiple stimuli, such as temperature and UV light.

The characterization of these block copolymers is typically performed using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, and ¹H NMR to confirm the composition. rug.nl For PPA-b-PDEAAm, studies have shown that the thermo-responsive behavior in aqueous solution results in cloud point temperatures between 26–30°C, which is close to that of PDEAAm homopolymers. acs.org

Graft Copolymerization

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. cmu.edu The synthesis of graft copolymers involving this compound can be achieved through several strategies, including "grafting through," "grafting from," and "grafting to" methods. cmu.edunih.gov

In the "grafting through" (or macromonomer) method, a low molecular weight monomer is copolymerized with a macromonomer (a polymer chain with a polymerizable end group). cmu.edutandfonline.com For example, a poly(ethylene glycol) acrylate end-capped with a phenyl ring has been used as a macromonomer in copolymerization, leading to the formation of a graft copolymer with PEO side chains. cmu.edu

The "grafting from" approach involves initiating the polymerization of a monomer from active sites along a polymer backbone. nih.govmdpi.com This can be achieved by creating a macroinitiator from a polymer backbone that has initiating groups. For instance, a poly(2-hydroxyethyl acrylate) backbone can be functionalized with initiating sites for single-electron-transfer living radical polymerization (SET-LRP) to grow side chains of another polymer. rsc.org

The "grafting to" method involves attaching pre-synthesized polymer chains to a polymer backbone. cmu.edu An example is the reaction of acid chloride-terminated poly(phenyl ethyl methacrylate) prepolymers with the hydroxyl groups on an ethylene-vinyl alcohol (EVOH) backbone. researchgate.net

A specific example of graft copolymerization involves the melt polymerization of p-benzophenoneoxycarbonylthis compound (BPOCPA), a derivative of this compound, onto high-density polyethylene (B3416737) (HDPE). yok.gov.tr In this process, the amount of grafted poly(BPOCPA) was found to increase with the concentration of the BPOCPA monomer in the reaction mixture, up to a certain point. yok.gov.tr Another study details the graft-polymerization of poly(ethylene glycol) phenyl ether acrylate (PEPA) monomers onto polyurethane. researchgate.net

Copolymerization with Styrene (B11656) Derivatives

The copolymerization of this compound with styrene derivatives is of interest for creating materials with specific properties, particularly in the context of polymer blends. The miscibility and phase behavior of these systems are key areas of investigation.

Blends of poly(this compound) (PPA) with poly(styrene-co-acrylonitrile) (SAN) have been studied to understand their miscibility. kpi.ua PPA is not miscible with either polystyrene or polyacrylonitrile (B21495) individually, but it is miscible with SAN copolymers over a specific range of acrylonitrile (B1666552) (AN) content. kpi.ua This phenomenon is known as a "miscibility window."

The miscibility of these blends has been investigated using methods such as film clarity tests, differential scanning calorimetry (DSC) for determining glass transition temperatures (Tg), and cloud-point studies. kpi.ua Research has shown that for solvent-cast blends, the choice of solvent can significantly affect the observed miscibility. However, proper annealing of the blends can remove this solvent effect. kpi.ua The miscibility window for PPA/SAN blends has been found to range between approximately 11.5 and 32 wt% of acrylonitrile at 200°C. kpi.ua

The miscibility of polymer blends is governed by the Flory-Huggins interaction parameter (χ), which describes the interaction energy between the different polymer segments. mdpi.com For a blend to be miscible, the free energy of mixing must be negative, which is often associated with a small or negative interaction parameter.

For PPA/SAN blends, the various binary polymer segment interaction parameters have been calculated using the mean-field model based on the experimentally determined miscibility window. kpi.ua The interaction between the monomer units of the copolymer (styrene and acrylonitrile) is strongly repulsive, which is a driving force for the miscibility of the copolymer with the homopolymer (PPA). kpi.ua By analyzing the phase diagrams, the interaction parameters between this compound (PA), styrene (S), and acrylonitrile (AN) units have been estimated. researchgate.net These parameters are crucial for predicting the phase behavior of PPA/SAN blends at different compositions and temperatures. Unlike the favorable interactions in some miscible blends, the miscibility in the PPA/SAN system is largely attributed to the repulsion between the styrene and acrylonitrile units within the copolymer. osti.gov

Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) has become a powerful and versatile technique for the synthesis of block copolymer nano-objects in a one-pot process. techscience.cn this compound has emerged as a particularly useful monomer for PISA formulations, primarily because its resulting polymer, poly(this compound) (PPhA), has a relatively high glass transition temperature (Tg ≈ 50 °C). This allows for the morphological characterization of the resulting nanoparticles using conventional transmission electron microscopy (TEM). techscience.cn

In a typical PISA process involving this compound, a soluble polymer block (macro-chain transfer agent or macro-CTA) is chain-extended with this compound monomer in a solvent that is a good solvent for the macro-CTA but a poor solvent for the growing PPhA block. As the PPhA block grows, it becomes insoluble and drives the in-situ self-assembly of the block copolymers into various morphologies, such as spheres, worms, or vesicles. techscience.cn

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is commonly employed for PISA formulations with this compound. For example:

RAFT aqueous emulsion polymerization: A poly(dimethyl acrylamide) (PDMAC) macro-CTA can be chain-extended with this compound in water to produce well-defined, sterically-stabilized spherical nanoparticles. scilit.com

RAFT alcoholic dispersion polymerization: Using a poly(acrylic acid) (PAA) macro-CTA in ethanol (B145695), an evolution of copolymer morphology from spheres to worms, lamellae, and finally vesicles can be achieved by increasing the target degree of polymerization of the PPhA block. techscience.cn

RAFT dispersion polymerization in n-heptane: Similar morphological transitions (spheres, worms, vesicles) are observed when a suitable macro-CTA is used in a non-polar solvent like n-heptane. techscience.cn

While ¹H NMR studies typically indicate high monomer conversions (>98%) and GPC analysis shows high blocking efficiencies, the resulting PPhA-based block copolymers can exhibit broad molecular weight distributions. techscience.cn This is often attributed to chain transfer to the polymer, a known side reaction for acrylic monomers. techscience.cn

Mechanism of Nano-object Formation

The fundamental mechanism of PISA involves the chain extension of a soluble polymer block, known as a macro-chain transfer agent (macro-CTA), with a second monomer that forms a polymer block that is insoluble in the chosen reaction medium. acs.orgmdpi.com

The process begins with the macro-CTA, which is soluble in the polymerization solvent. As the polymerization of the second monomer (in this case, this compound) proceeds, the growing PPhA block extends from the macro-CTA. This second block is solvophobic, meaning it is insoluble in the solvent. mdpi.com When the PPhA block reaches a critical degree of polymerization (DP), the diblock copolymer becomes amphiphilic and starts to self-assemble in situ. This self-assembly is driven by the insolubility of the PPhA block, which forms the core of the nano-object, while the soluble macro-CTA block forms a stabilizing corona on the surface, preventing macroscopic precipitation. acs.orgmdpi.com The unreacted monomer can act as a cosolvent or plasticizer for the forming core, influencing chain mobility and the resulting morphology. acs.org

Morphological Control (spheres, worms, vesicles, lamellae)

A significant advantage of the PISA technique is the ability to precisely control the final morphology of the resulting nano-objects. mdpi.com By carefully adjusting synthesis parameters, a range of morphologies including spheres, worms (or filaments), vesicles (hollow spheres), and lamellae (sheets) can be reproducibly targeted. rsc.orgacs.orgresearchgate.net

The evolution of morphology is a dynamic process. Typically, spherical micelles are the first structures to form. As the degree of polymerization of the core-forming PPhA block increases, these initial spheres can fuse to form one-dimensional worms. Further increases in the PPhA block length can cause the worms to transform into two-dimensional lamellae, which may then fold to form enclosed vesicles. rsc.orgmdpi.com This progression allows for the creation of complex nanostructures directly in the polymerization medium.

Influence of Synthesis Conditions (e.g., solvent, macro-CTA, target DP)

The final morphology of the nano-objects is highly dependent on the specific synthesis conditions employed. The primary factors influencing the outcome are the choice of solvent, the nature of the macro-CTA, and the target degree of polymerization (DP) of the solvophobic PPhA block. rsc.orgresearchgate.net

Solvent: The choice of solvent plays a critical role in the types of morphologies that can be accessed.

RAFT aqueous emulsion polymerization: When PISA of this compound is conducted in water using a poly(dimethyl acrylamide) (PDMAC) macro-CTA, only spherical nanoparticles are typically formed. rsc.orgacs.org The low water solubility of the PhA monomer is believed to limit the evolution into more complex shapes. acs.org

RAFT alcoholic dispersion polymerization: Using a solvent like ethanol with a poly(acrylic acid) (PAA) macro-CTA allows for a full evolution of morphologies. As the target DP of the PPhA block is increased, the morphology transitions from spheres to worms, then to lamellae, and finally to vesicles. rsc.orgresearchgate.netrsc.org

RAFT n-alkane dispersion polymerization: Similar to alcoholic dispersion, conducting the polymerization in a non-polar solvent like n-heptane also enables the formation of spheres, worms, or vesicles depending on the synthesis parameters. rsc.orgresearchgate.net

Macro-CTA: The stabilizer block, or macro-CTA, is crucial for controlling the self-assembly process. For the RAFT dispersion polymerization of PhA in ethanol, a poly(acrylic acid) macro-CTA with a mean DP of 26 was utilized successfully. rsc.org It is established that for access to worm or vesicle morphologies, the steric stabilizer block must be sufficiently short to permit efficient sphere-sphere fusion during the PISA synthesis. rsc.org

Target Degree of Polymerization (DP): The target DP of the core-forming PPhA block is perhaps the most direct control parameter for morphology. A systematic increase in the target DP leads to a predictable evolution in the shape of the nano-objects. rsc.orgcore.ac.uk This allows for the construction of detailed phase diagrams that map specific morphologies to the copolymer composition and DP of the core-forming block. mdpi.com

The following table summarizes the results from a study on the RAFT alcoholic dispersion polymerization of this compound, demonstrating the effect of the target PPhA DP on the final morphology.

| Target PPhA DP (x) in PAA26-PPhAx | Observed Morphology | Reference |

|---|---|---|

| 50 | Spheres | rsc.org |

| 100 | Spheres + Worms | rsc.org |

| 150 | Worms | rsc.org |

| 200 | Worms + Lamellae | rsc.org |

| 300 | Vesicles | rsc.org |

Post-Polymerization Modifications

Beyond the initial synthesis, polymers of this compound can undergo further chemical transformations, allowing for the alteration of their properties after polymerization is complete.

Photo-Fries Rearrangement in Poly(this compound)

Poly(this compound) (PPA) is a photosensitive polymer that undergoes a classic organic reaction known as the Photo-Fries rearrangement upon exposure to ultraviolet (UV) radiation. researchgate.netexpresspolymlett.comresearchgate.net This reaction has been studied in PPA both in solution and in the solid state. acs.org

The Photo-Fries rearrangement involves the transformation of the phenyl ester side groups into ortho- and para-hydroxyacetophenone moieties. acs.orgrit.edu The proposed mechanism involves the homolytic cleavage of the ester's aryl-oxygen bond, which generates a caged radical pair consisting of an acyl radical and a phenoxy radical. acs.org These radicals can then recombine within the "cage" at the ortho or para positions of the phenyl ring to form the ketone products. acs.org A side product, phenol (B47542), can also be formed. rit.edu

This photoreaction leads to significant changes in the polymer's physical and chemical properties, most notably its solubility. researchgate.netexpresspolymlett.com This change makes PPA a material of interest for photosensitive applications, such as photolithography and the creation of light-sensitive "smart" block copolymers. researchgate.netexpresspolymlett.com Studies have shown that factors such as temperature can influence the quantum yields of the rearrangement products, but the reaction proceeds efficiently even in solid polymer films. acs.org

Advanced Characterization Techniques for Phenyl Acrylate and Its Polymers

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying the molecular structure and functional groups present in phenyl acrylate (B77674) and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, Solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phenyl acrylate and its polymers.

¹H and ¹³C NMR of this compound Monomer: The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the aromatic protons of the phenyl group. The three vinyl protons typically appear as a complex set of multiplets in the range of δ 5.8-6.5 ppm. The protons of the phenyl ring are observed further downfield, generally between δ 7.0-7.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group shows a resonance around δ 166 ppm. mdpi.com The vinyl carbons (CH₂=CH) are found in the δ 128-131 ppm region, while the aromatic carbons of the phenyl ring appear between δ 121-151 ppm. rsc.org

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound Monomer

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinyl (CH₂=CH) | 5.8 - 6.5 |

| ¹H | Phenyl (C₆H₅) | 7.0 - 7.5 |

| ¹³C | Carbonyl (C=O) | ~166 |

| ¹³C | Vinyl (CH₂=CH) | 128 - 131 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

2D NMR of Poly(this compound): For complex polymer structures, such as copolymers or in cases of stereochemical uncertainty, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques help to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for detailed microstructural analysis, including monomer sequence distribution and tacticity in copolymers. iupac.orgepa.govresearchgate.netresearchgate.net For example, 2D NMR has been instrumental in assigning the complex and overlapping proton spectra of various acrylate polymers. iupac.org

Solid-state NMR of Poly(this compound): Solid-state NMR is particularly useful for characterizing the structure and dynamics of cross-linked or insoluble poly(this compound) resins. tandfonline.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR provide insights into the polymer backbone structure, the degree of cross-linking, and the mobility of different segments within the polymer network. researchgate.netrsc.org This method is crucial for analyzing the final, solid-state form of the polymer as it is used in many applications.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound and for monitoring its polymerization.

In the This compound monomer , the FTIR spectrum is characterized by several key absorption bands. A strong band corresponding to the ester carbonyl (C=O) stretching vibration is typically observed around 1724-1745 cm⁻¹. mdpi.comresearchgate.net The presence of the vinyl group (C=C) is confirmed by a peak around 1637 cm⁻¹. mdpi.com Stretching vibrations for the aromatic C=C bonds of the phenyl ring appear in the 1490-1600 cm⁻¹ region. nih.gov The C-O stretching of the ester group can be seen at approximately 1146-1243 cm⁻¹. researchgate.net

Upon polymerization , the most significant change in the FTIR spectrum is the disappearance or significant reduction of the C=C vinyl stretching band at ~1637 cm⁻¹, indicating the conversion of the monomer into the polymer. core.ac.uk The strong ester carbonyl peak remains a prominent feature of the poly(this compound) spectrum. FTIR is also used to confirm the incorporation of other monomers or cross-linkers into the polymer matrix by identifying their characteristic peaks. researchgate.netnih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound and Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration | Compound |

|---|---|---|

| ~1745 | C=O Stretch (Ester) | This compound, Poly(this compound) |

| ~1637 | C=C Stretch (Vinyl) | This compound |

| 1490-1600 | C=C Stretch (Aromatic) | This compound, Poly(this compound) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within the this compound molecule and its polymers. The phenyl group and the acrylate's conjugated system are the primary chromophores. This compound monomer exhibits absorption in the UV region due to the π → π* transitions of the aromatic ring and the conjugated carbonyl system. radtech.org This absorption can be influenced by the solvent polarity. tandfonline.com For certain substituted this compound derivatives, a red shift (bathochromic shift) in the absorption maximum is observed in more polar solvents. tandfonline.com

In polymer systems, UV-Vis spectroscopy can be used to study the thermo-responsive behavior of block copolymers containing poly(this compound). mdpi.com For instance, the light transmittance of an aqueous solution of a poly(this compound)-b-poly(diethyl acrylamide) block copolymer changes with temperature, which can be monitored to determine the cloud point temperature. mdpi.com It is also a valuable tool for monitoring the photopolymerization process, as the UV absorption spectrum changes upon conversion of the monomer to the polymer. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying species with unpaired electrons, such as free radicals. It is particularly valuable for investigating the mechanisms of free-radical polymerization of this compound.

Time-resolved ESR allows for the direct observation and characterization of the transient radicals formed during the initiation and propagation steps of polymerization. psu.eduacs.org Studies have used ESR to identify the structure of radicals formed by the addition of initiating radicals (e.g., phosphinoyl radicals) to the acrylate double bond. psu.edu The technique can also distinguish between propagating radicals and mid-chain radicals, which can form through hydrogen abstraction and affect the final polymer structure and properties. capes.gov.br For example, the photolysis of certain initiators in the presence of this compound generates phenyl radicals, whose spin adducts can be detected and characterized by their specific hyperfine coupling constants (e.g., aN ≈ 14.1-14.4 G and aH ≈ 2.1-2.2 G for PBN spin adducts). mdpi.com

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface topography and bulk morphology of poly(this compound) materials, particularly for resins, composites, and porous structures.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface features of poly(this compound)-based materials. tandfonline.com SEM provides information about the size, shape, and morphology of polymer beads, the porosity of monolithic columns, and the surface texture of polymer films and composites. tandfonline.comtandfonline.com For instance, SEM images of cross-linked poly(this compound) membranes can reveal the polymer network pattern. nih.gov In studies of copolymers, SEM can show how the morphology changes after grafting other molecules onto the polymer surface, often indicating an increase in porosity. scirp.orgscirp.org Samples for SEM are typically coated with a thin layer of a conductive material, such as a gold-palladium alloy, to prevent charge buildup from the electron beam. nih.govscirp.orgscirp.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of medium-sized organic molecules like phenyl acrylate (B77674) and its derivatives. ijariie.com This approach is valued for its balance of computational cost and accuracy, effectively capturing electron correlation effects. researchgate.net DFT methods, such as the widely used B3LYP functional, are frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govnih.gov

Conformational analysis is critical for understanding the three-dimensional structure of phenyl acrylate and how its flexible parts, like the phenyl and acrylate groups, orient themselves. Using DFT, researchers can identify various possible conformers and determine their relative stabilities by calculating their energies. The process involves geometry optimization, where the molecule's structure is adjusted to find a local minimum on the potential energy surface. scielo.brnih.gov

Table 1: Comparison of DFT Functionals for Conformational Energy of (+)-8-phenylmenthyl acrylate (a related molecule) This table illustrates how different DFT methods can yield varying stability predictions for different conformers (S-stacking vs. T-trans). The relative total energy (ΔE) indicates which conformer is more stable.

| Functional | Basis Set | Relative Total Energy (ΔES-T) (kcal/mol) | Reference |

|---|---|---|---|

| HF | 6-311++G(2d,2p) | +0.50 | scielo.br |

| B3LYP-D | 6-311++G(2d,2p) | -2.01 | scielo.br |

| MPW1B95 | 6-311++G(2d,2p) | -1.53 | scielo.br |

| M06-2X | 6-311++G(2d,2p) | -1.97 | scielo.br |

DFT is instrumental in mapping the reaction pathways of this compound and its derivatives. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for understanding reaction mechanisms and kinetics. By calculating the energy of reactants, transition states, and products, key thermodynamic and kinetic parameters like reaction enthalpies (ΔHrxn), Gibbs free energies (ΔGrxn), and activation energies (ΔΔG‡) can be determined. scielo.brscholarlypublishingcollective.org

For instance, in the study of phenyl radical addition to enol acetates, a reaction analogous to processes involving this compound, DFT calculations were used to optimize the transition state geometries. scielo.br The resulting data showed that these additions are highly exothermic and exergonic. scielo.br Similarly, in Diels-Alder reactions involving acrylate dienophiles, DFT calculations (e.g., at the B3LYP/6-31+G(d) level) are used to calculate the free energies of activation for competing pathways (e.g., endo vs. exo), successfully predicting the major product by identifying the lower energy transition state. scholarlypublishingcollective.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products. scielo.br

Table 2: Calculated Reaction Energetics for Phenyl Radical Addition This table provides an example of energetic data obtained from DFT calculations for a reaction involving a phenyl radical, illustrating the exergonic nature of such reactions.

| Parameter | Value (kcal/mol) |

|---|---|

| Reaction Enthalpy (ΔHrxn) | -37.3 to -40.0 |

| Reaction Gibbs Free Energy (ΔGrxn) | -25.0 to -26.7 |

Source: scielo.br

Frontier Molecular Orbital (FMO) theory is a key application of DFT in explaining the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical descriptor of molecular stability, reactivity, and electronic transport properties. nih.govrsc.org

A smaller HOMO-LUMO gap generally implies higher reactivity and facilitates intramolecular charge transfer. rsc.orgresearchgate.net DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. nih.govacs.orgresearchgate.net For example, in the iridium-catalyzed alkenylation of benzylamine (B48309) with ethyl acrylate, FMO analysis showed that the reaction's regioselectivity is controlled by the orbital coefficients of the acrylate's LUMO, with the nucleophilic attack occurring at the carbon atom with the larger orbital coefficient. acs.org This analysis is fundamental for predicting how this compound will interact with other reactants. rsc.org

Table 3: Example of FMO Energy Data for an Acrylate Derivative This table shows typical HOMO, LUMO, and energy gap values calculated via DFT, which are used to predict chemical reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.767 |

| LUMO | -2.557 |

| Energy Gap (Egap) | 3.210 |

Source: rsc.org

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from DFT calculations that illustrates the charge distribution within a molecule. ajrconline.orguni-muenchen.de It is used to predict how a molecule will interact with other chemical species, particularly in non-covalent interactions and chemical reactions. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. frontiersin.orgresearchgate.net

For this compound, an MEP analysis would identify the electron-rich areas, such as around the oxygen atoms of the carbonyl and ester groups, as likely sites for interaction with electrophiles or for hydrogen bonding. cellmolbiol.orgmdpi.com Conversely, positive potential would be expected around the hydrogen atoms. frontiersin.org This information provides a robust prediction of molecular reactivity and helps in understanding intermolecular recognition. frontiersin.orgmdpi.com MEP maps are generated by calculating the electrostatic potential on a surface of constant electron density. uni-muenchen.de

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are another class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. nih.govscielo.br